3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of both sulfo and carboxylic acid groups in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with sulfonating agents such as sulfur trioxide or chlorosulfonic acid . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the sulfo and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . The sulfo and carboxylic acid groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the sulfo group, making it less reactive in certain chemical reactions.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group, which imparts different chemical properties and applications.
Uniqueness
The presence of both sulfo and carboxylic acid groups in 3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid makes it unique compared to its analogs. These functional groups enhance its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C5H6N2O5S |
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Molecular Weight |
206.18 g/mol |
IUPAC Name |
5-methyl-3-sulfo-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O5S/c1-2-3(5(8)9)4(7-6-2)13(10,11)12/h1H3,(H,6,7)(H,8,9)(H,10,11,12) |
InChI Key |
VPQXUGHVVAKHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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